Difluoroacetic acid
Overview
Description
Difluoroacetic acid is a chemical compound with the formula CHF₂COOH. It is a dihalogenocarboxylic acid and a structural analog of acetic acid, where two of the three hydrogen atoms on the alpha carbon are replaced with fluorine atoms . This compound is known for its strong acidity and is used in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
Difluoroacetic acid is a dihalogenocarboxylic acid, specifically a structural analog of acetic acid . It is used as a difluoromethylating reagent for the direct C-H difluoromethylation of heteroaromatic compounds . The primary targets of this compound are these heteroaromatic compounds.
Mode of Action
This compound interacts with its targets by replacing hydrogen atoms in the alpha carbon of the heteroaromatic compounds with fluorine atoms . This results in the formation of difluoroacetate ions .
Biochemical Pathways
It is known that the compound plays a role in the difluoromethylation of heteroaromatic compounds . This process can lead to significant changes in the properties of these compounds, potentially affecting various biochemical pathways.
Pharmacokinetics
It is known that this compound is a low molecular-weight organic acid . This suggests that it may have good bioavailability and could be rapidly absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of this compound’s action is the difluoromethylation of heteroaromatic compounds . This can significantly alter the properties of these compounds, potentially leading to changes in their biological activity.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s volatility and low molecular weight suggest that it could be easily evaporated or diffused in the environment . Additionally, the compound’s reactivity may be affected by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
Difluoroacetic acid plays a significant role in biochemical reactions, particularly in the analysis of proteins . It is used as a mobile phase modifier for the LC-UV/MS analysis of proteins . It allows adequate separation efficiency when compared to formic acid, and better MS compatibility when compared to trifluoroacetic acid .
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its interaction with proteins. It improves the ionization and resolution of many molecules, making it valuable in liquid chromatography-mass spectrometry applications .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is known for its stability and effectiveness over time . It is used as a reagent for obtaining difluoromethyl substituents , indicating its stability and long-term effectiveness in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Difluoroacetic acid can be synthesized through several methods. One common method involves the reaction of difluorochloromethane with sodium cyanide in the presence of a tertiary organic amine and hydrogen chloride ion exchange system. This reaction produces difluoroacetonitrile, which is then hydrolyzed and oxidized to form this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using difluorochloromethane as a starting material. The process involves the catalytic generation of difluorocarbene, which reacts with cyanide to form difluoroacetonitrile. This intermediate is then hydrolyzed and acidified to yield this compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Difluoroacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form difluoroacetate ions.
Reduction: It can be reduced to form difluoromethyl compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products:
Oxidation: Difluoroacetate ions.
Reduction: Difluoromethyl compounds.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Difluoroacetic acid has numerous applications in scientific research:
Chemistry: It is used as a reagent for the direct C-H difluoromethylation of heteroaromatic compounds.
Biology: It is used in the synthesis of fluorinated biomolecules, which are important in studying biological processes.
Medicine: It is used in the development of pharmaceuticals, particularly those that require fluorinated intermediates.
Comparison with Similar Compounds
Fluoroacetic acid: Contains one fluorine atom instead of two.
Trifluoroacetic acid: Contains three fluorine atoms.
Chlorodifluoroacetic acid: Contains one chlorine and two fluorine atoms.
Comparison:
Acidity: this compound is more acidic than fluoroacetic acid but less acidic than trifluoroacetic acid.
Reactivity: The presence of two fluorine atoms makes this compound more reactive than fluoroacetic acid but less reactive than trifluoroacetic acid.
This compound stands out due to its specific balance of properties, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2,2-difluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F2O2/c3-1(4)2(5)6/h1H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWZKZYHONABLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2218-52-2 (hydrochloride salt), 383-88-0 (silver(+1) salt) | |
Record name | Difluoroacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000381737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2059932 | |
Record name | Difluoroacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
381-73-7 | |
Record name | Difluoroacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=381-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Difluoroacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000381737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2,2-difluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Difluoroacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Difluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.218 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIFLUOROACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQK1C95K3N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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